
6-Ethoxy-4,4-dimethyl-6-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-4,4-dimethyl-6-oxohexanoate is an organic compound with the molecular formula C10H18O4. It is also known by its systematic name, Hexanedioic acid, 3,3-dimethyl-, 1-ethyl ester . This compound is characterized by its ethoxy and dimethyl groups attached to a hexanoate backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-4,4-dimethyl-6-oxohexanoate typically involves esterification reactions. One common method is the reaction of 3,3-dimethylglutaric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-4,4-dimethyl-6-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3,3-dimethylglutaric acid.
Reduction: Formation of 6-ethoxy-4,4-dimethylhexanol.
Substitution: Formation of various substituted hexanoates depending on the nucleophile used.
Scientific Research Applications
6-Ethoxy-4,4-dimethyl-6-oxohexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 6-Ethoxy-4,4-dimethyl-6-oxohexanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Ethoxy-6-oxohexanoic acid
- 3,3-Dimethylglutaric acid
- Ethyl 3,3-dimethylglutarate
Uniqueness
6-Ethoxy-4,4-dimethyl-6-oxohexanoate is unique due to its specific combination of ethoxy and dimethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Properties
CAS No. |
93218-34-9 |
|---|---|
Molecular Formula |
C10H17O4- |
Molecular Weight |
201.24 g/mol |
IUPAC Name |
6-ethoxy-4,4-dimethyl-6-oxohexanoate |
InChI |
InChI=1S/C10H18O4/c1-4-14-9(13)7-10(2,3)6-5-8(11)12/h4-7H2,1-3H3,(H,11,12)/p-1 |
InChI Key |
QYZRSACZCNVNMC-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)CC(C)(C)CCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


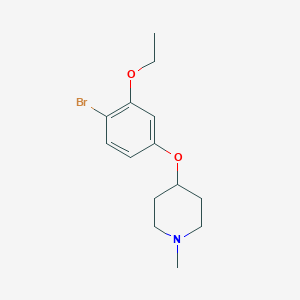

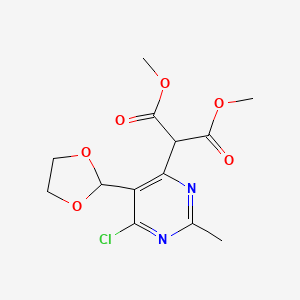
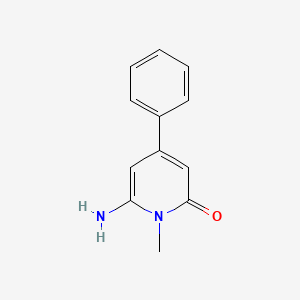
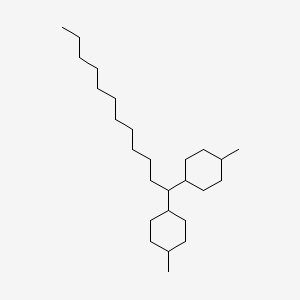
![3-Chloro-4-((1-methyl-1H-benzo[d]imidazol-5-yl)oxy)aniline](/img/structure/B13938324.png)
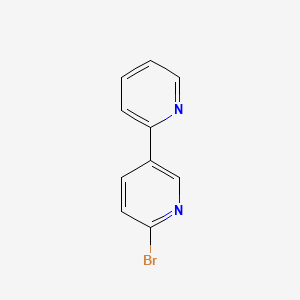
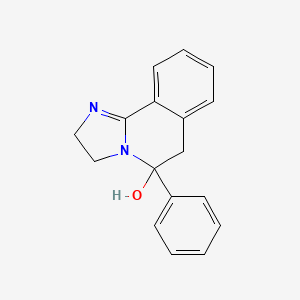
![2-morpholinoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13938343.png)
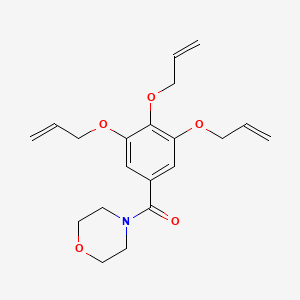
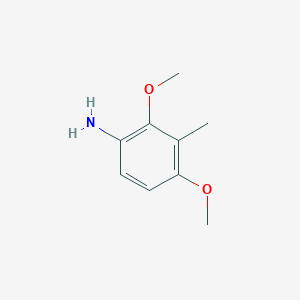
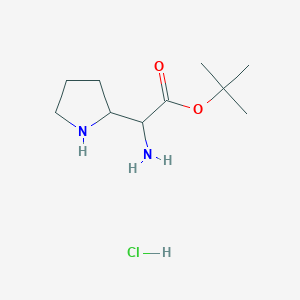
![trisodium;[oxido-[oxido-[[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B13938364.png)
![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B13938372.png)
